1-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-4-(4-fluorophenyl)butane-1,4-dione
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Overview
Description
1-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-4-(4-fluorophenyl)butane-1,4-dione is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a p-chlorophenyl group and a p-fluorobenzoyl propionyl group. Its unique structure makes it a subject of interest in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-4-(4-fluorophenyl)butane-1,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihalide.
Substitution with p-Chlorophenyl Group: The piperidine ring is then substituted with a p-chlorophenyl group using a nucleophilic substitution reaction.
Introduction of the p-Fluorobenzoyl Propionyl Group: The final step involves the acylation of the piperidine ring with p-fluorobenzoyl propionyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-4-(4-fluorophenyl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the p-fluorobenzoyl propionyl moiety can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted aromatic derivatives.
Scientific Research Applications
1-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-4-(4-fluorophenyl)butane-1,4-dione has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-4-(4-fluorophenyl)butane-1,4-dione involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The p-chlorophenyl and p-fluorobenzoyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenyl)piperidin-4-ol: Shares the p-chlorophenyl piperidine core but lacks the p-fluorobenzoyl propionyl group.
4-(4-Fluorophenyl)piperidin-4-ol: Similar structure with a p-fluorophenyl group instead of p-chlorophenyl.
4-(4-Methylphenyl)piperidin-4-ol: Contains a p-methylphenyl group, differing in the substituent on the aromatic ring.
Uniqueness
1-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-4-(4-fluorophenyl)butane-1,4-dione is unique due to the presence of both p-chlorophenyl and p-fluorobenzoyl propionyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H21ClFNO3 |
---|---|
Molecular Weight |
389.8 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(4-fluorophenyl)butane-1,4-dione |
InChI |
InChI=1S/C21H21ClFNO3/c22-17-5-3-16(4-6-17)21(27)11-13-24(14-12-21)20(26)10-9-19(25)15-1-7-18(23)8-2-15/h1-8,27H,9-14H2 |
InChI Key |
CPIWUAZRERXKBW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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